molecular formula C23H21FN2O5S B297439 N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Cat. No. B297439
M. Wt: 456.5 g/mol
InChI Key: BSFLZGKHSQXUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, also known as BFA-12, is a novel compound that has been extensively studied for its potential use in scientific research. This compound is a small molecule inhibitor of the heat shock protein 90 (HSP90), which is a molecular chaperone that plays a critical role in the folding, stabilization, and degradation of a wide range of client proteins. Inhibition of HSP90 has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide exerts its effects by binding to the ATP-binding site of HSP90, which disrupts the chaperone function of the protein and leads to the degradation of client proteins. This results in the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been shown to have a variety of biochemical and physiological effects. It inhibits the expression of several HSP90 client proteins, including Akt, Raf-1, and ErbB2, which are involved in the regulation of cell survival, proliferation, and differentiation. N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide also induces the expression of the heat shock response, a cellular stress response that protects cells from damage and promotes survival.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in various biological processes. However, N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has some limitations as well. It is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well understood. In addition, it may have off-target effects on other proteins that are structurally similar to HSP90.

Future Directions

There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide. One area of research is the development of analogs and derivatives of N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide that have improved pharmacokinetic properties and selectivity for HSP90. Another direction is the investigation of the potential of N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide for the treatment of infectious diseases, such as HIV and hepatitis C virus. Finally, the role of HSP90 in the regulation of the immune system and the development of autoimmune diseases is an important area of research that may benefit from the use of N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide as a tool.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide involves several steps, including the reaction of 2-fluorobenzylamine with 4-methylbenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then coupled with N-(1,3-benzodioxol-5-yl)-2-bromoacetamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to yield the final product.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases, and to inhibit the replication of several viruses, including HIV and hepatitis C virus.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Molecular Formula

C23H21FN2O5S

Molecular Weight

456.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C23H21FN2O5S/c1-16-6-9-19(10-7-16)32(28,29)26(13-17-4-2-3-5-20(17)24)14-23(27)25-18-8-11-21-22(12-18)31-15-30-21/h2-12H,13-15H2,1H3,(H,25,27)

InChI Key

BSFLZGKHSQXUEQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2F)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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